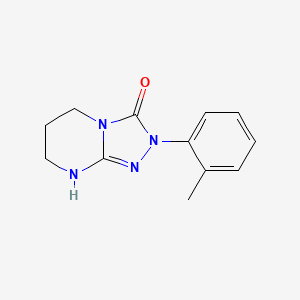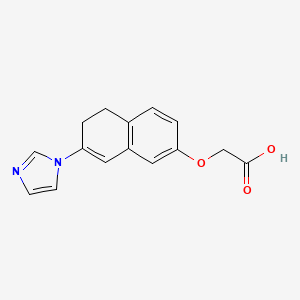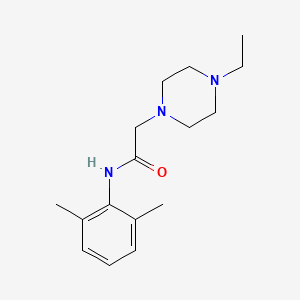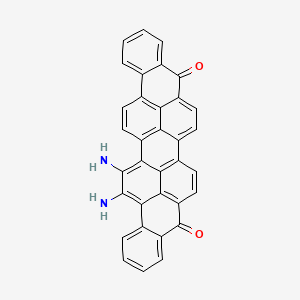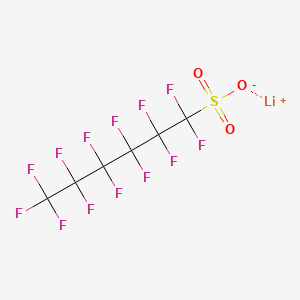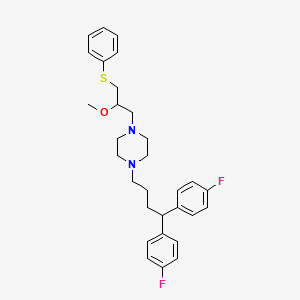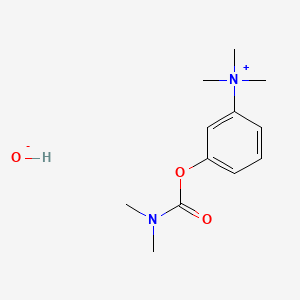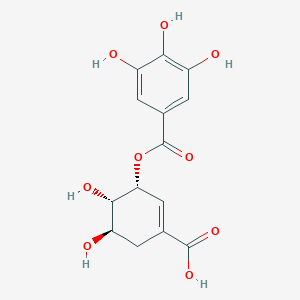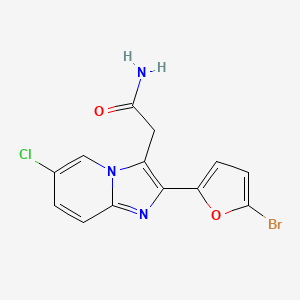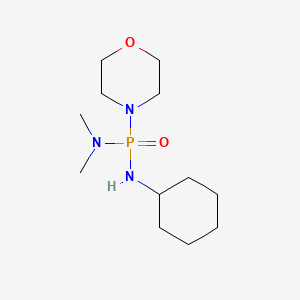
N'-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide is a chemical compound with the molecular formula C₁₂H₂₆N₃O₂P and a molecular weight of 275.331 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a dimethylamino group, and a morpholinylphosphonic diamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide typically involves the reaction of cyclohexylamine with dimethylamine and morpholine in the presence of a phosphonic acid derivative. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid to promote the reaction.
Industrial Production Methods
In industrial settings, the production of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonic diamides.
Applications De Recherche Scientifique
N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide can be compared with other similar compounds, such as:
N,N-Dimethyl-P-morpholinylphosphonic diamide: Lacks the cyclohexyl group, resulting in different chemical properties.
Cyclohexyl-P-morpholinylphosphonic diamide: Lacks the dimethylamino group, affecting its reactivity and applications.
N,N-Dimethyl-P-4-morpholinylphosphonic diamide: Similar structure but without the cyclohexyl group, leading to variations in its chemical behavior.
The uniqueness of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
117112-24-0 |
|---|---|
Formule moléculaire |
C12H26N3O2P |
Poids moléculaire |
275.33 g/mol |
Nom IUPAC |
N-[dimethylamino(morpholin-4-yl)phosphoryl]cyclohexanamine |
InChI |
InChI=1S/C12H26N3O2P/c1-14(2)18(16,15-8-10-17-11-9-15)13-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,13,16) |
Clé InChI |
XQBQZAZUWVHYQB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(NC1CCCCC1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



